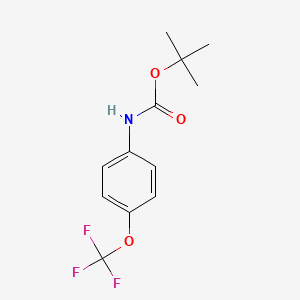

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Description

BenchChem offers high-quality Tert-butyl 4-(trifluoromethoxy)phenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(trifluoromethoxy)phenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-4-6-9(7-5-8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHZUDDBCMQPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458452 | |

| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212696-37-2 | |

| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a key intermediate in the development of pharmaceuticals and other advanced materials. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a valuable building block in organic synthesis. The presence of the trifluoromethoxy group imparts unique properties, including increased metabolic stability and lipophilicity, which are highly desirable in drug design. The tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of other parts of the molecule before its facile removal under acidic conditions. This guide focuses on the most common and efficient method for its synthesis: the protection of 4-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate.

Core Synthesis Pathway

The principal synthetic route to tert-butyl 4-(trifluoromethoxy)phenylcarbamate involves the reaction of 4-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of the Boc anhydride. The reaction is typically carried out in the presence of a base to neutralize the resulting acidic byproduct and to facilitate the reaction.

Caption: General synthesis pathway for tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Experimental Protocols

While various conditions can be employed for the Boc protection of anilines, the following protocol is adapted from a reliable procedure for a structurally similar compound and is expected to provide a high yield of the desired product.[1]

3.1. Materials and Reagents

-

4-(Trifluoromethoxy)aniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet (optional, for inert atmosphere)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

3.3. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF) at room temperature.

-

Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.).

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For many aniline Boc protections, the reaction is complete within a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis. The expected yield is based on similar reactions reported in the literature.[1]

| Parameter | Value |

| Starting Material | 4-(Trifluoromethoxy)aniline |

| Reagent | Di-tert-butyl dicarbonate |

| Molar Ratio (Aniline:Boc₂O) | 1 : 1.1 |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature |

| Reaction Time | Overnight (typical) |

| Purification Method | Column Chromatography |

| Expected Yield | >80% |

Characterization Data

The synthesized tert-butyl 4-(trifluoromethoxy)phenylcarbamate can be characterized using standard analytical techniques.

| Property | Data |

| Molecular Formula | C₁₂H₁₄F₃NO₃ |

| Molecular Weight | 277.24 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35 (d, 2H), 7.10 (d, 2H), 6.60 (s, 1H, NH), 1.52 (s, 9H) (Predicted) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.7, 145.8, 137.0, 121.8, 120.5 (q, J=257 Hz), 119.5, 81.2, 28.3 (Predicted) |

| Mass Spectrometry (ESI+) | m/z: 278.09 [M+H]⁺, 300.08 [M+Na]⁺ (Predicted) |

Note: NMR and MS data are predicted and may vary slightly in experimental results.

Alternative Synthesis Considerations

While the described protocol is robust, alternative conditions have been reported for the Boc protection of anilines, which may be applicable for process optimization or for specific substrate requirements. These include:

-

Solvent Variations: Dichloromethane (DCM), acetonitrile, or solvent-free conditions can be employed.

-

Base Variations: Triethylamine (Et₃N), 4-(dimethylamino)pyridine (DMAP), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH) can be used as the base. The choice of base can influence the reaction rate and selectivity.

-

Catalyst-Free Conditions: The reaction can often proceed without a catalyst, especially with more nucleophilic anilines.

-

Lewis Acid Catalysis: For less reactive anilines, a Lewis acid catalyst may be beneficial.

The selection of the optimal conditions will depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources.

This guide provides a foundational understanding and a practical starting point for the synthesis of tert-butyl 4-(trifluoromethoxy)phenylcarbamate. For large-scale production or GMP synthesis, further process development and optimization are recommended.

References

Physicochemical properties of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Core Physicochemical Properties

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a carbamate derivative incorporating a trifluoromethoxy group, which imparts unique electronic properties and enhances its chemical stability. These characteristics make it a valuable intermediate in the synthesis of biologically active molecules.[1]

Table 1: Summary of Physicochemical Data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄F₃NO₃ | PubChemLite[2] |

| Molecular Weight | 277.24 g/mol | PubChemLite[2] |

| CAS Number | 212696-37-2 | Chem-Impex[3] |

| Predicted XlogP | 4.0 | PubChemLite[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[4] | ChemicalBook[4] |

| pKa | Not available | - |

Synthesis and Experimental Protocols

The synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate typically involves the reaction of 4-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate (Boc₂O). While a specific detailed protocol for this exact compound is not widely published, a general procedure for the Boc-protection of anilines can be adapted.

General Experimental Protocol for the Synthesis of Tert-butyl Arylcarbamates:

This protocol is based on the synthesis of similar carbamate compounds and can be optimized for the specific synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Materials:

-

4-(trifluoromethoxy)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline in the chosen anhydrous solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Purification and Characterization:

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Applications in Research and Development

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often leading to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.

Logical Workflow for Utilizing Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in Drug Discovery:

This workflow illustrates the initial deprotection of the Boc group to yield the reactive amine, which can then be used in various coupling reactions to generate a library of diverse compounds for high-throughput screening and subsequent lead optimization in a drug discovery program.

Potential Signaling Pathway Involvement:

While specific signaling pathways modulated by direct derivatives of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate are not yet extensively documented, compounds containing the 4-(trifluoromethoxy)phenyl moiety have been investigated for their roles in various biological processes. For instance, this functional group is present in molecules designed to target specific enzymes or receptors involved in cancer, inflammation, and infectious diseases. The unique electronic properties of the trifluoromethoxy group can lead to favorable interactions within the binding pockets of target proteins.

Experimental Workflow for Target Identification:

This diagram outlines a common experimental approach to identify the cellular target of a novel bioactive compound derived from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Conclusion

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique physicochemical properties, conferred by the trifluoromethoxy group, make it an attractive starting material for the development of new chemical entities with enhanced biological activity and improved pharmacokinetic profiles. Further research into the experimental determination of its core physicochemical properties and the exploration of its derivatives in various biological assays is warranted to fully realize its potential.

References

Spectroscopic Profile of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from analogous structures and established spectroscopic principles to predict and detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. These predictions are based on the analysis of structurally similar compounds, including various substituted tert-butyl phenylcarbamates and 4-(trifluoromethoxy)aniline.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| tert-Butyl (9H) | ~1.5 | Singlet | - | Characteristic singlet for the tert-butyl group. |

| Aromatic (2H) | ~7.4 | Doublet | ~8-9 | Protons ortho to the carbamate group, deshielded. |

| Aromatic (2H) | ~7.1 | Doublet | ~8-9 | Protons ortho to the trifluoromethoxy group. |

| N-H (1H) | ~6.5 - 7.5 | Broad Singlet | - | Chemical shift can vary with solvent and concentration. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~153 | Typical for a carbamate carbonyl. |

| Aromatic (C-N) | ~138 | Quaternary carbon attached to the nitrogen. |

| Aromatic (C-O) | ~145 (quartet) | Quaternary carbon attached to the trifluoromethoxy group, split by fluorine. |

| Aromatic (CH) | ~122 | Aromatic carbons ortho to the trifluoromethoxy group. |

| Aromatic (CH) | ~120 | Aromatic carbons ortho to the carbamate group. |

| Trifluoromethoxy (CF₃) | ~121 (quartet) | Carbon of the trifluoromethoxy group, exhibits a characteristic quartet due to coupling with fluorine. |

| tert-Butyl (quaternary C) | ~81 | Quaternary carbon of the tert-butyl group. |

| tert-Butyl (CH₃) | ~28 | Methyl carbons of the tert-butyl group. |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OCF₃ (3F) | ~ -58 | Singlet | The trifluoromethoxy group typically appears as a singlet in this region. |

Table 4: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400 - 3200 | Medium | May be broad. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | |

| C=O Stretch (Amide I) | 1740 - 1700 | Strong | Characteristic strong absorption for the carbamate carbonyl. |

| N-H Bend (Amide II) | 1550 - 1500 | Medium | |

| C-O Stretch (Ether) | 1250 - 1200 | Strong | Associated with the trifluoromethoxy group. |

| C-F Stretch | 1200 - 1000 | Strong | Multiple strong bands are expected for the -OCF₃ group. |

Table 5: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 278.0999 | Predicted exact mass for the protonated molecule. |

| [M+Na]⁺ | 300.0818 | Predicted exact mass for the sodium adduct. |

| [M-C₄H₈]⁺ | 221.0372 | Loss of isobutylene is a common fragmentation pathway for tert-butyl esters and carbamates. |

| [M-C₄H₉O₂CNH]⁺ | 161.0158 | Fragmentation leading to the 4-(trifluoromethoxy)phenyl cation. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0 to 200 ppm.

-

Reference: CDCl₃ at 77.16 ppm or TMS at 0.00 ppm.

-

-

-

¹⁹F NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 64-128.

-

Relaxation delay: 1-2 seconds.

-

Reference: External or internal standard (e.g., CFCl₃ at 0.00 ppm).

-

-

Infrared (IR) Spectroscopy

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Parameters:

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS)

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for direct infusion or LC-MS analysis.

-

Parameters (ESI Positive Mode):

-

Ionization mode: Electrospray Ionization (ESI), positive.

-

Capillary voltage: 3-4 kV.

-

Cone voltage: 20-40 V.

-

Source temperature: 100-120 °C.

-

Desolvation temperature: 250-350 °C.

-

Mass range: m/z 50-500.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Technical Guide: An Analysis of CAS Number 212696-37-2

An extensive search for scientific and technical data related to CAS number 212696-37-2 and its corresponding IUPAC name, 2-(3,5-difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-acetamide, has revealed a significant lack of publicly available information. This suggests that the compound may be a proprietary molecule, a research chemical with limited dissemination of data, or that the provided identifiers may be inaccurate.

While this guide cannot provide the in-depth analysis requested due to the absence of specific literature, this document will outline the general properties and potential areas of interest for a molecule with this structure, based on the analysis of its constituent chemical moieties. This theoretical framework can guide researchers in designing experiments and formulating hypotheses should a sample of this compound become accessible.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for a molecule with the structure of 2-(3,5-difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-acetamide is presented below. These values are derived from computational models and provide a preliminary assessment of the compound's characteristics.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₁₆F₂N₂O₂ | |

| Molecular Weight | 282.29 g/mol | |

| Hydrogen Bond Donors | 1 | The N-H group of the acetamide. |

| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and two nitrogen atoms. |

| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | ~58 Ų | Suggests good potential for cell permeability. |

Potential Areas of Biological Investigation

The structural features of 2-(3,5-difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-acetamide suggest several avenues for biological and pharmacological research. The presence of a difluorophenyl group, a piperidine ring, and an acetamide linker are common motifs in centrally active and metabolically stable drug candidates.

Central Nervous System (CNS) Activity

The piperidine moiety is a common scaffold in a vast array of CNS-active compounds, including opioids, antipsychotics, and antidepressants. The predicted LogP and TPSA values suggest that this molecule may have the ability to cross the blood-brain barrier. Therefore, initial screening could focus on its potential as a ligand for various CNS receptors, such as:

-

Dopamine Receptors: The piperidine ring is a key feature of many dopamine receptor antagonists.

-

Serotonin Receptors: Various serotonin receptor subtypes are targeted by piperidine-containing compounds.

-

Sigma Receptors: These receptors are implicated in a range of neurological disorders and are known to bind piperidine derivatives.

Ion Channel Modulation

The difluorophenyl group can influence the electronic properties of the molecule, potentially leading to interactions with voltage-gated or ligand-gated ion channels. Assays to investigate the modulation of sodium, potassium, or calcium channels could be a fruitful area of research.

Proposed Experimental Workflow

For researchers who have access to this compound, a logical experimental workflow to elucidate its properties and potential uses is outlined below.

Figure 1. A proposed experimental workflow for the characterization of a novel compound.

Hypothetical Signaling Pathway Involvement

Given the potential for CNS activity, a hypothetical signaling pathway that could be modulated by this compound is the dopaminergic signaling cascade. If the compound acts as a dopamine D2 receptor antagonist, it could interfere with the G-protein coupled receptor (GPCR) signaling pathway.

Figure 2. A hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion

While a comprehensive technical guide on CAS number 212696-37-2 cannot be provided at this time due to a lack of available data, this document offers a theoretical framework for its potential properties and uses based on its chemical structure. The provided experimental workflow and hypothetical signaling pathway can serve as a starting point for researchers investigating this or structurally related compounds. Further investigation is contingent on the availability of the compound and the publication of relevant scientific studies.

The Strategic Role of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a key chemical intermediate whose strategic importance in pharmaceutical and agrochemical research and development cannot be overstated. The presence of the trifluoromethoxy (-OCF3) group imparts unique physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability. The tert-butoxycarbonyl (Boc) protecting group allows for the controlled and selective introduction of the 4-(trifluoromethoxy)aniline moiety into complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, properties, and applications of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective utilization in research and development.

Introduction

In the landscape of modern organic synthesis, particularly in the design of bioactive molecules, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethoxy group (-OCF3) is of particular interest due to its ability to significantly modulate the electronic and steric properties of a molecule, often leading to improved pharmacological profiles. Tert-butyl 4-(trifluoromethoxy)phenylcarbamate serves as a crucial building block for introducing the 4-(trifluoromethoxy)phenylamino scaffold. The tert-butoxycarbonyl (Boc) group, a widely used amine protecting group, renders the otherwise reactive aniline derivative stable to a variety of reaction conditions, allowing for its integration into multi-step synthetic sequences. Its facile removal under acidic conditions ensures the timely deprotection of the amine for subsequent transformations.

This guide will explore the synthesis of this intermediate, its physicochemical properties, and its pivotal role in the synthesis of complex target molecules.

Physicochemical Properties and Data Presentation

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 212696-37-2 |

| Molecular Formula | C12H14F3NO3 |

| Molecular Weight | 277.24 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Store at 0-8°C |

Note: Specific data on melting point, boiling point, and density are not consistently reported across commercial suppliers and should be determined empirically.

Synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

The synthesis of the title compound is achieved through the protection of the amino group of 4-(trifluoromethoxy)aniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the formation of a carbamate from an amine.

General Reaction Scheme

Caption: General synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is based on established methods for the Boc protection of anilines.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous THF or DCM (0.2-0.5 M) is added triethylamine (1.2 eq) or a catalytic amount of DMAP.

-

The mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to afford Tert-butyl 4-(trifluoromethoxy)phenylcarbamate as a solid.

Quantitative Data for Analogous Syntheses:

| Starting Amine | Reagents | Solvent | Yield | Reference |

| Various primary and secondary amines | Boc₂O, Water/Acetone | Water/Acetone | High yields | [General Protocol] |

| 4-Amino-2-trifluoromethylbenzyl amine | Boc₂O | THF | 81% | [Analogous Synthesis] |

Role as a Chemical Intermediate and Applications

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a valuable intermediate for introducing the 4-(trifluoromethoxy)aniline moiety into more complex molecules, particularly in the synthesis of multi-kinase inhibitors for cancer therapy. The trifluoromethoxy group is known to enhance the metabolic stability and cell permeability of drug candidates.

Deprotection and Further Functionalization

The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then undergo further reactions such as amide bond formation, urea formation, or participation in cross-coupling reactions.

Caption: Deprotection and subsequent functionalization workflow.

Application in the Synthesis of Bioactive Molecules (Conceptual)

While a direct synthetic route from Tert-butyl 4-(trifluoromethoxy)phenylcarbamate to a specific commercial drug is not readily found in public literature, its utility can be exemplified by its potential role in the synthesis of complex molecules like Regorafenib. Regorafenib is a multi-kinase inhibitor, and its structure contains a substituted aniline moiety. Although the documented synthesis of Regorafenib often starts from 4-chloro-3-(trifluoromethyl)aniline, the use of a Boc-protected aniline like Tert-butyl 4-(trifluoromethoxy)phenylcarbamate would be a standard synthetic strategy to control reactivity in a multi-step synthesis.

The core of Regorafenib's mechanism of action involves the inhibition of several protein kinases involved in tumor angiogenesis (VEGFR1, -2, -3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).

Caption: Conceptual signaling pathways targeted by molecules derived from similar intermediates.

Conclusion

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a highly valuable and versatile chemical intermediate. Its utility stems from the stable yet readily cleavable Boc protecting group, which allows for the controlled introduction of the electronically significant 4-(trifluoromethoxy)aniline moiety into complex molecular targets. The trifluoromethoxy group often imparts desirable properties such as enhanced metabolic stability and bioavailability, making this intermediate particularly attractive for the development of new pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its synthesis, properties, and strategic applications, equipping researchers and developers with the foundational knowledge to effectively utilize this important building block in their synthetic endeavors.

An In-depth Technical Guide to the Boc Protection of 4-(trifluoromethoxy)aniline

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents. Its widespread application stems from the ease of its introduction, its stability across a broad range of reaction conditions, and the mild conditions required for its removal.[1][2] This guide provides a comprehensive overview of the Boc protection of 4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of various pharmaceuticals. The guide will cover the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[3][4] The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively masks the nucleophilicity and basicity of the amine.[1][5] This protection allows for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[3]

Core Reaction Mechanism

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction.[4] The mechanism for the reaction of 4-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[2][6]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.[2]

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate group.[4][6]

-

Proton Transfer: The tert-butyl carbonate is a relatively unstable species and acts as a base, abstracting the proton from the now positively charged amino group to form the neutral Boc-protected product and tert-butyl bicarbonate.[6]

-

Decomposition of Bicarbonate: The tert-butyl bicarbonate readily decomposes into gaseous carbon dioxide and tert-butanol, which are easily removed from the reaction mixture.[5][6]

It is crucial to perform this reaction in a system that is not closed to allow the evolved CO₂ gas to escape.[6] While the reaction can proceed without a base, bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often added to neutralize the acidic byproduct and drive the reaction to completion.[3][4][5]

Quantitative Data

While specific yield and purity data for the Boc protection of 4-(trifluoromethoxy)aniline is not extensively tabulated in the literature, the reaction is generally high-yielding.[5] The following table summarizes typical conditions and outcomes for the Boc protection of various anilines, which can be considered representative for the target molecule.

| Amine Substrate | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Chloroaniline | (Boc)₂O, Water | Room Temp. | 4 | Not Specified | [7] |

| General Primary Amine | (Boc)₂O, TEA, DCM/THF | Room Temp. | 1-4 | High | [1] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O, NaHCO₃ (aq) | Room Temp. | Overnight | 89 | [8] |

| General Amines | (Boc)₂O, Water/Acetone | Room Temp. | 0.1-0.5 | 90-98 | [9] |

| 2-Aminophenyl carbamate | (Boc)₂O, FeCl₃, N₂H₄·H₂O, Methanol | Reflux | 3 | Not Specified | [10] |

Experimental Protocols

Below are two detailed protocols for the Boc protection of anilines. Protocol 1 is a general method using a base, while Protocol 2 describes a catalyst-free method in an aqueous medium.

Protocol 1: General Procedure with Base [1][4]

-

Dissolution: Dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.

-

Addition of Base: Add triethylamine (TEA) (1.1 to 1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst-Free Procedure in Aqueous Medium [9]

-

Mixing: In a 50 mL round-bottom flask, add 9.5 mL of distilled water and 0.5 mL of acetone. Add 4-(trifluoromethoxy)aniline (1 mmol) and stir the mixture at room temperature for a few minutes.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) to the mixture.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC. The reaction is often complete within 5-30 minutes.

-

Extraction: Add dichloromethane (5 mL) to the reaction mixture and continue stirring. Separate the organic layer.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuum.

-

Purification: The residue can be purified by column chromatography on silica gel to afford the pure N-Boc protected aniline.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the Boc protection of an amine, incorporating the key steps from reaction setup to product isolation.

Conclusion

The Boc protection of 4-(trifluoromethoxy)aniline is a robust and efficient transformation that is fundamental for the synthesis of more complex molecules in medicinal and materials chemistry. The reaction proceeds via a well-understood nucleophilic acyl substitution mechanism and can be carried out under mild conditions with high yields. The choice of protocol, either with a base in an organic solvent or under catalyst-free aqueous conditions, provides flexibility for researchers depending on the specific requirements of their synthetic route. The straightforward work-up and purification procedures further contribute to the widespread utility of this protection strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. nbinno.com [nbinno.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a key intermediate in the pharmaceutical and agrochemical industries. Understanding the stability of this compound under various stress conditions is crucial for ensuring the quality, safety, and efficacy of final products. This document outlines potential degradation pathways, presents methodologies for stability testing, and summarizes the expected stability profile based on the inherent properties of its structural motifs.

Introduction

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is valued for its unique trifluoromethoxy (-OCF3) group, which is known to enhance chemical and thermal stability, as well as resistance to environmental degradation.[1] The tert-butoxycarbonyl (Boc) protecting group, while generally stable, can be susceptible to cleavage under certain conditions. A thorough understanding of the compound's stability profile is therefore essential for process development, formulation, and establishing appropriate storage conditions.

Forced degradation studies are a critical component of drug development and are recommended by the International Council for Harmonisation (ICH) to establish the intrinsic stability of a drug substance.[2][3][4] These studies involve exposing the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products and pathways.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 212696-37-2 | [1] |

| Molecular Formula | C12H14F3NO3 | [5] |

| Molecular Weight | 277.24 g/mol | [5] |

| Storage | Sealed in dry, Room Temperature | [6] |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to elucidate the intrinsic stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. The following protocols are based on ICH guidelines and general practices for small molecules.[2][3][4]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for carbamates. The stability of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate should be evaluated in acidic, basic, and neutral conditions.

a) Acidic Hydrolysis

-

Protocol: Dissolve a known concentration of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 N hydrochloric acid. Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., up to 24 hours).[7][8] Withdraw samples at appropriate time intervals, neutralize, and analyze by a stability-indicating HPLC method.

-

Expected Degradation: The primary degradation pathway under acidic conditions is the hydrolysis of the Boc-carbamate bond, leading to the formation of 4-(trifluoromethoxy)aniline, tert-butanol, and carbon dioxide.[9]

b) Basic Hydrolysis

-

Protocol: Dissolve a known concentration of the compound in a suitable solvent and dilute with 0.1 N sodium hydroxide. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a defined period.[7][8] Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

Expected Degradation: Similar to acidic conditions, basic hydrolysis is expected to cleave the carbamate linkage, yielding 4-(trifluoromethoxy)aniline.

c) Neutral Hydrolysis

-

Protocol: Dissolve the compound in a mixture of water and a co-solvent (e.g., acetonitrile or methanol) and maintain at a controlled temperature. Analyze samples at regular intervals.

-

Expected Degradation: The compound is expected to be relatively stable under neutral conditions at ambient temperature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. scispace.com [scispace.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. PubChemLite - Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (C12H14F3NO3) [pubchemlite.lcsb.uni.lu]

- 6. tert-butyl (4-(trifluoromethoxy)phenyl)carbamate - CAS:212696-37-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide on the Safety and Handling of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Disclaimer: No specific Safety Data Sheet (SDS) for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate (CAS No. 212696-37-2) was found in the public domain. The following information is synthesized from the safety data of structurally similar compounds, including other tert-butyl phenylcarbamate derivatives. This guide should be used for informational purposes, and a comprehensive risk assessment should be conducted by qualified professionals before handling this chemical.

This technical guide provides a detailed overview of the potential hazards, safe handling procedures, and emergency protocols for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Toxicological Profile

While specific quantitative data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is limited, the properties of related compounds suggest it is a solid with limited water solubility. The trifluoromethoxy group may enhance its chemical stability and biological activity.[1]

Table 1: Physical and Chemical Properties (Predicted and from Related Compounds)

| Property | Value | Source |

| Molecular Formula | C12H14F3NO3 | [1][2] |

| Molecular Weight | 277.24 g/mol | [1] |

| Appearance | Off-white to white solid (predicted) | |

| Melting Point | 105 - 109 °C (for tert-Butyl carbamate) | |

| Solubility | Limited water solubility predicted | |

| Storage Temperature | 0-8°C recommended | [1] |

Table 2: Summary of Potential Hazards (Based on Structurally Similar Compounds)

| Hazard Category | Description | GHS Hazard Statement (Example) | Source |

| Acute Oral Toxicity | Harmful if swallowed. | H302 | [3] |

| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [3] |

| Respiratory Irritation | May cause respiratory irritation. | H335 | [3] |

It is important to note that the toxicological properties of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate have not been thoroughly investigated.[4] No information is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[3][4]

Safe Handling and Storage Protocols

Given the potential hazards, stringent adherence to safety protocols is mandatory when handling Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

2.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

2.2. Personal Protective Equipment (PPE)

A comprehensive range of PPE is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale | Source |

| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards. | To protect against dust particles and splashes. | [3][5] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and use proper removal techniques. | To prevent skin contact. | [4] |

| Body Protection | Long-sleeved laboratory coat. | To minimize skin exposure. | |

| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95) when handling the solid, especially if dust may be generated. | To prevent inhalation of airborne particles. | [4][5] |

2.3. Handling Procedures

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling the compound.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.

2.4. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][4][5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician. | [3][4][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][5] |

Spill Response:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid and place it in a suitable, closed container for disposal.

-

Prevent the product from entering drains.[4]

Visualizations

The following diagrams illustrate key workflows for the safe handling and emergency response related to Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Caption: Workflow for the safe handling of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Caption: General first aid workflow for chemical exposure incidents.

References

An In-depth Technical Guide to Tert-butyl 4-(trifluoromethoxy)phenylcarbamate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This document details its molecular structure, physicochemical properties, a representative synthetic protocol, and methods for its characterization.

Core Compound Data

Quantitative data for Tert-butyl 4-(trifluoromethoxy)phenylcarbamate are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄F₃NO₃ | [1] |

| Molecular Weight | 277.24 g/mol | [2][3] |

| CAS Number | 212696-37-2 | [2][3] |

| Monoisotopic Mass | 277.0926 Da | [1] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC(F)(F)F | [1] |

| InChI | InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-4-6-9(7-5-8)18-12(13,14,15)/h4-7H,1-3H3,(H,16,17) | [1] |

| Predicted XlogP | 4.0 | [1] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment. | [2] |

Molecular Structure

The molecular structure of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is characterized by a central phenyl ring substituted with a tert-butoxycarbonylamino group and a trifluoromethoxy group at the para position. The tert-butyl group provides steric hindrance and is a common protecting group in organic synthesis, while the trifluoromethoxy group can enhance metabolic stability and binding affinity of derivative compounds.

Figure 1: 2D representation of the molecular structure.

Experimental Protocols

The following is a representative protocol for the synthesis of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. This method is adapted from general procedures for the synthesis of tert-butyl carbamates from anilines.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Boc Protection: Dissolve di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the aniline solution at 0°C (using an ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield Tert-butyl 4-(trifluoromethoxy)phenylcarbamate as a solid.

-

Characterization Methods

To confirm the identity and purity of the synthesized Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the tert-butyl protons (a singlet around 1.5 ppm), the aromatic protons, and the NH proton of the carbamate.

-

¹³C NMR will show signals for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the aromatic carbons, and the carbon of the trifluoromethoxy group.

-

¹⁹F NMR will exhibit a singlet corresponding to the -OCF₃ group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹), and C-F stretching bands.

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Figure 2: General experimental workflow for synthesis and analysis.

References

The Trifluoromethoxy Group: A "Super-Methyl" for Drug Design? An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group is increasingly recognized for its profound and often beneficial impact on the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the effects of the trifluoromethoxy group on key molecular properties, offering a valuable resource for researchers engaged in drug discovery and development.

Core Physicochemical Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-methyl" due to its similar size, yet its electronic properties are vastly different, leading to significant alterations in a molecule's behavior. The strong electron-withdrawing nature of the three fluorine atoms dramatically influences the properties of the attached molecule.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1]

Table 1: Comparative Lipophilicity of Common Substituents

| Substituent | Hansch π Parameter | Typical LogP Shift (relative to -H) |

| Methyl (-CH3) | +0.56 | ~ +0.5 |

| Trifluoromethyl (-CF3) | +0.88 | ~ +0.6 |

| Trifluoromethoxy (-OCF3) | +1.04 | ~ +1.0 |

| Methoxy (-OCH3) | -0.02 | ~ 0.0 |

Data compiled from various sources. The Hansch π parameter is a measure of the hydrophobicity of a substituent.

The increased lipophilicity imparted by the -OCF3 group can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. Therefore, the strategic placement of the trifluoromethoxy group is crucial for optimizing the overall ADME profile.

Metabolic Stability

A major advantage of incorporating a trifluoromethoxy group is the significant enhancement of metabolic stability.[1] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2]

By replacing a metabolically labile group, such as a methyl or methoxy group, with a trifluoromethoxy group, chemists can effectively block a key site of metabolism. This "metabolic switching" can lead to:

-

Longer drug half-life: Reduced metabolic clearance results in a longer duration of action.[2]

-

Improved oral bioavailability: Less first-pass metabolism in the liver means more of the drug reaches systemic circulation.[1]

-

More predictable pharmacokinetic profile: Reduced inter-individual variability in metabolism.[2]

Table 2: Impact of Trifluoromethoxy Substitution on In Vitro Metabolic Stability

| Parent Compound (Metabolically Labile Site) | -OCF3 Analogue | In Vitro Half-life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Compound A (-OCH3) | Compound A (-OCF3) | Significantly Increased | Significantly Decreased |

| Compound B (-CH3) | Compound B (-OCF3) | Significantly Increased | Significantly Decreased |

This table represents a generalized trend. Actual values are compound-specific.

Acidity/Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the pKa of nearby acidic or basic functional groups.[3] This is a long-range effect that can alter the ionization state of a molecule at physiological pH.[3]

-

For acidic groups (e.g., phenols, carboxylic acids): The -OCF3 group will decrease the pKa, making the compound more acidic.

-

For basic groups (e.g., anilines, pyridines): The -OCF3 group will decrease the pKa of the conjugate acid, making the compound less basic.

This modulation of pKa can have a profound impact on a drug's solubility, receptor binding, and cell permeability.

Table 3: Effect of Trifluoromethoxy Substitution on pKa

| Parent Compound | Functional Group | pKa | -OCF3 Substituted Analogue | pKa |

| Phenol | Acidic (-OH) | ~10 | 4-(Trifluoromethoxy)phenol | ~8.5 |

| Aniline | Basic (-NH2) | ~4.6 (pKa of conjugate acid) | 4-(Trifluoromethoxy)aniline | ~3.5 (pKa of conjugate acid) |

Approximate values compiled from various sources.

Binding Affinity

The introduction of a trifluoromethoxy group can modulate a molecule's binding affinity for its biological target through several mechanisms:

-

Direct interactions: The fluorine atoms can participate in favorable multipolar interactions with backbone carbonyls in proteins.[4][5]

-

Conformational effects: The steric bulk of the -OCF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.

-

Altered electronics: The electron-withdrawing nature of the group can change the electrostatic potential of the molecule, affecting its interaction with the binding pocket.

While the effect on binding affinity is highly context-dependent, the strategic placement of a trifluoromethoxy group has been shown to significantly enhance the potency of various inhibitors.[4][5]

Experimental Protocols

This section provides an overview of standard experimental methodologies for determining the key molecular properties discussed above.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH).

Methodology:

-

Preparation of Phases: n-Octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[6][7]

-

Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a defined volume ratio and shaken vigorously until equilibrium is reached.[6][7]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[6]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[6]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.

Methodology:

-

Reagent Preparation: A working solution of the test compound is prepared. Liver microsomes (from human or other species) are thawed and diluted in a suitable buffer. An NADPH-regenerating system is also prepared.[2][8][9]

-

Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH-regenerating system.[2][8][9]

-

Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[10]

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[2][8]

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.[2]

-

Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[2][9]

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2][10]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by measuring the change in pH upon the addition of a titrant.[11][12][13]

Methodology:

-

Calibration: The pH meter is calibrated using standard buffers.[11][12]

-

Sample Preparation: A solution of the test compound of known concentration is prepared in a suitable solvent (often with a co-solvent for poorly soluble compounds). The ionic strength is typically kept constant with a salt like KCl.[11][12]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.[11][12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[11][12]

Receptor Binding Affinity Assay (Radioligand Competition)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Methodology:

-

Receptor Preparation: A source of the target receptor is prepared, such as a cell membrane preparation or a purified receptor protein.[14][15]

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[14][15]

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly done by rapid filtration through a filter that traps the receptor-containing membranes.[14][15]

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.[14][15]

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 using the Cheng-Prusoff equation.[14]

Visualizing Workflows and Concepts

Graphviz diagrams are provided to illustrate key workflows and concepts related to the incorporation of the trifluoromethoxy group in drug discovery.

A typical workflow for introducing a trifluoromethoxy group to address metabolic lability.

Conceptual diagram illustrating metabolic blocking by the -OCF3 group.

Conclusion

The trifluoromethoxy group offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. Its ability to significantly enhance metabolic stability and increase lipophilicity, while also modulating pKa and potentially improving binding affinity, makes it an attractive substituent in lead optimization. However, the profound effects of the -OCF3 group necessitate a thorough understanding and careful application to achieve the desired balance of properties for a successful drug candidate. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to effectively leverage the unique characteristics of the trifluoromethoxy group in their drug discovery endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols: Synthesis Utilizing Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Introduction

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a versatile intermediate compound widely employed in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethoxy group imparts unique electronic properties, enhancing chemical stability, and modulating the biological activity of target molecules.[2] A primary application of this carbamate is as a protected precursor to 4-(trifluoromethoxy)aniline, a key building block in the development of various bioactive compounds, including anticancer agents.[3] The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability in basic and nucleophilic conditions, while being readily cleavable under acidic conditions.[4][5]

This document provides a detailed experimental protocol for the deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate to yield 4-(trifluoromethoxy)aniline. The most common and efficient method for this transformation is acid-catalyzed cleavage using trifluoroacetic acid (TFA).

Key Synthetic Application: N-Boc Deprotection

The principal synthetic utility of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is the removal of the N-Boc protecting group to liberate the free amine, 4-(trifluoromethoxy)aniline. This reaction is typically carried out under anhydrous acidic conditions.

Reaction Mechanism

The deprotection mechanism using a strong acid like trifluoroacetic acid (TFA) proceeds through several key steps:[2]

-

Protonation: The carbonyl oxygen of the tert-butyl carbamate is protonated by the acid.

-

Carbocation Formation: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.

-

Decarboxylation: The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.

-

Amine Salt Formation: The final product is the protonated amine, which exists as a salt (e.g., trifluoroacetate salt) under the acidic reaction conditions. A subsequent basic workup is required to isolate the neutral amine.

Experimental Protocol

This protocol details the acid-catalyzed deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Materials and Reagents

| Material | Grade | Supplier |

| Tert-butyl 4-(trifluoromethoxy)phenylcarbamate | ≥97% | Commercial Vendor |

| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% | Commercial Vendor |

| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Commercial Vendor |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS reagent | In-house Prep |

| Anhydrous magnesium sulfate (MgSO₄) | ACS reagent | Commercial Vendor |

| Ethyl acetate (EtOAc) | ACS reagent | Commercial Vendor |

| Hexanes | ACS reagent | Commercial Vendor |

Procedure

The following workflow outlines the deprotection process.

References

- 1. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

Application of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate in Agrochemical Synthesis: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate, a key intermediate in the synthesis of modern agrochemicals. The inclusion of the trifluoromethoxy (-OCF₃) group is a widely adopted strategy in the design of bioactive molecules to enhance their metabolic stability, lipophilicity, and overall efficacy. Tert-butyl 4-(trifluoromethoxy)phenylcarbamate serves as a crucial building block for introducing this beneficial moiety into the final product.

Introduction

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a versatile chemical intermediate primarily utilized in the synthesis of insecticides and other crop protection agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable and reliable means of handling the reactive 4-(trifluoromethoxy)aniline moiety during multi-step syntheses. This protecting group can be readily removed under acidic conditions to unmask the amine for subsequent reactions.

The trifluoromethoxy group imparts several desirable properties to agrochemicals, including:

-

Enhanced Lipophilicity: Facilitates penetration through the waxy cuticles of insects and plant surfaces.

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, leading to longer-lasting activity.

-

Improved Biological Activity: The electron-withdrawing nature of the -OCF₃ group can favorably influence the binding affinity of the molecule to its biological target.

A prominent example of an agrochemical synthesized using a 4-(trifluoromethoxy)phenylcarbamate derivative is Indoxacarb , an oxadiazine insecticide that is effective against a broad spectrum of lepidopteran pests.

Application in the Synthesis of Indoxacarb

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a key precursor for the synthesis of the active enantiomer of Indoxacarb (S-indoxacarb). The synthesis involves the coupling of the carbamate moiety with a chiral indanone core, followed by cyclization and deprotection steps.

Overall Synthetic Strategy

The general synthetic pathway to S-indoxacarb involves the preparation of a chiral indanone intermediate, which is then reacted with a derivative of 4-(trifluoromethoxy)phenylcarbamate. While patents often describe the use of methyl (4-trifluoromethoxy)phenylcarbamate, the use of the tert-butyl analogue follows a similar logic, with the final step being a deprotection to yield the active insecticide.

Experimental Protocols

The following protocols are based on established synthetic routes for Indoxacarb and related compounds, adapted for the use of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate.

Protocol 1: Deprotection of Tert-butyl 4-(trifluoromethoxy)phenylcarbamate to yield 4-(trifluoromethoxy)aniline

This protocol describes the removal of the Boc protecting group to generate the free aniline, which can then be used in subsequent reactions.

Materials:

-

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-